Methyl 4-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate
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Overview
Description
METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a pyrimidine ring and a benzoate ester
Preparation Methods
The synthesis of METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Chemical Reactions Analysis
METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE can be compared to other pyrimidine-based compounds, such as:
Pyrimidine: A simpler structure with similar biological activity.
Pyridazine: Another diazine compound with different reactivity and applications.
Pyrazine: A six-membered ring with two nitrogen atoms, used in various chemical and biological applications.
This compound’s unique structure, which includes both a pyrimidine ring and a benzoate ester, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C21H19N3O5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O5/c1-12-4-9-16(10-13(12)2)24-19(26)17(11-22-21(24)28)18(25)23-15-7-5-14(6-8-15)20(27)29-3/h4-11H,1-3H3,(H,22,28)(H,23,25) |
InChI Key |
GAABVSVDGUWNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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